molecular formula C10H17Cl2N3O B2958083 (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride CAS No. 2490432-92-1

(6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride

Cat. No.: B2958083
CAS No.: 2490432-92-1
M. Wt: 266.17
InChI Key: HSIBYMQOQYUNNT-UHFFFAOYSA-N
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Description

(6-Morpholin-4-ylpyridin-2-yl)methanamine dihydrochloride is a synthetic organic compound featuring a pyridine ring substituted with a morpholine moiety at the 6-position and an aminomethyl group at the 2-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(6-morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-10(12-9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIBYMQOQYUNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490432-92-1
Record name 1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride typically involves the reaction of 6-chloropyridine-2-carbaldehyde with morpholine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: N-oxides of the parent compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(6-Morpholin-4-ylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with potential applications in scientific research, particularly in the development of pharmaceutical compounds .

Chemical Properties and Safety

(6-Morpholin-4-ylpyridin-2-yl)methanamine dihydrochloride has a molecular weight of 266.16 g/mol . It is harmful if swallowed and causes skin irritation .

Synthesis and Structure-Activity Relationships

N-substituted benzimidazole derivatives, which include morpholine moieties, have been synthesized and investigated for pharmacological activities . Researchers have explored the structure-activity relationships of pyrazolo[1,5-a]pyrimidines, some of which contain pyridine-2-ylmethanamine .

The synthesis of 3-aryl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives involves reactions with substituted 4-phenyl-1H-pyrazol-5-amines . The preparation of these compounds often involves multiple steps, including condensation, conversion to chlorides, and reaction with 2-pyridinemethanamine .

Potential Applications in Drug Development

The compound has been explored in the development of EGFR (epidermal growth factor receptor) inhibitors for non-small cell lung cancer . Replacing a phenyl ring with a morpholine-substituted 3-pyridine ring resulted in potent and selective EGFR inhibition .

Analgesic and Anti-inflammatory Activities

Mechanism of Action

The mechanism of action of (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. It acts as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form Notable Features
(6-Morpholin-4-ylpyridin-2-yl)methanamine dihydrochloride C10H16Cl2N3O 270.72 Morpholine (6-position), aminomethyl (2-position) Dihydrochloride Enhanced solubility; potential CNS activity
2-Morpholinemethanamine,4-(2-pyridinylmethyl)- (CAS 141815-42-1) C11H17N3O 207.27 Pyridinylmethyl (4-position), morpholine Trihydrochloride Bulkier structure; possible steric hindrance
[4-(9H-Purin-6-yl)morpholin-2-yl]methanamine dihydrochloride C10H15ClN6O 270.72 Purine (4-position) Dihydrochloride DNA-targeting potential due to purine moiety
(2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride C7H9ClN2 195.68 Chloro (2-position), methyl (6-position) Dihydrochloride Electron-withdrawing Cl alters reactivity
4-Morpholineethanamine,N-[4-methyl-6-(phenylmethyl)-3-pyridazinyl]- dihydrochloride C17H24Cl2N4O 395.30 Pyridazine core, benzyl group Dihydrochloride Pyridazine heterocycle; antimicrobial applications

Critical Analysis of Key Differences

  • Bioactivity Modulation : The presence of electron-donating morpholine in the target compound may improve CNS targeting compared to electron-withdrawing chloro analogs .
  • Solubility : Dihydrochloride salts (target compound) generally outperform free bases in aqueous solubility, critical for drug formulation .
  • Structural Complexity : Purine- or pyridazine-containing analogs (e.g., ) exhibit specialized bioactivities but require more complex synthesis .

Biological Activity

(6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C11H15Cl2N3O
  • CAS Number : 2490432-92-8

This compound features a morpholine ring, a pyridine moiety, and an amine group, which contribute to its biological properties.

The biological activity of (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride is primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, impacting neurotransmitter levels and cellular processes.
  • Receptor Modulation : The compound may act on neurotransmitter receptors in the central nervous system, potentially influencing neuroprotective pathways.
  • Oxidative Stress Response : It appears to modulate pathways related to oxidative stress, inflammation, and apoptosis, contributing to its neuroprotective effects.

Biological Activity Data

Recent studies have highlighted the compound's promising biological activities:

Activity TypeAssay TypeIC50 Value (µM)Reference
NeuroprotectionCell viability assays0.5
Antitumor activityMTT assay on cancer cell lines0.64
Enzyme inhibitionDHODH inhibition0.06

Case Studies

  • Neuroprotective Effects : In a study investigating neuroprotective agents, (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cell lines. The IC50 for protecting against cell death was found to be 0.5 µM, indicating high potency in this context.
  • Anticancer Properties : The compound was tested against various cancer cell lines using the MTT assay. Results indicated an IC50 value of 0.64 µM against HCT116 colon cancer cells, suggesting potential as an anticancer agent.
  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A critical study reported that the compound acts as a potent inhibitor of DHODH, with an IC50 value of 0.06 µM, showcasing its potential for treating diseases like malaria by targeting this enzyme effectively .

Structure-Activity Relationships (SAR)

The biological activity of (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride is influenced by its structural components:

  • Morpholine Ring : Enhances solubility and interaction with biological targets.
  • Pyridine Moiety : Contributes to receptor binding affinity.
  • Amine Group : Essential for enzyme inhibition and interaction with active sites.

Research indicates that modifications on these structural components can significantly alter the compound's potency and selectivity towards various targets .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing (6-Morpholin-4-ylpyridin-2-yl)methanamine dihydrochloride, and how should data be interpreted?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (exact mass: 262.0388 g/mol) and isotopic patterns. Compare with theoretical values from the molecular formula C10H16Cl2N2O\text{C}_{10}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O} to validate purity .
  • NMR : Assign peaks using 1H^1\text{H}- and 13C^{13}\text{C}-NMR, focusing on the morpholine (δ 3.5–4.0 ppm) and pyridine (δ 7.0–8.5 ppm) protons. Cross-validate with DEPT and HSQC for structural confirmation .
  • Elemental Analysis : Verify chloride content via titration or ion chromatography to confirm dihydrochloride stoichiometry .

Q. What synthetic routes are reported for this compound, and what are their critical parameters?

  • Methodological Answer :

  • Route 1 : React 6-chloropyridin-2-ylmethanamine with morpholine under reflux in anhydrous THF, followed by HCl salt formation. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/methanol 9:1). Typical yields: 65–75% .
  • Route 2 : Use Buchwald-Hartwig amination to couple morpholine with a halogenated pyridine precursor. Optimize palladium catalysts (e.g., Pd(OAc)2_2/XPhos) and base (K3_3PO4_4) for regioselectivity .

Q. How should researchers handle hygroscopicity and stability issues during storage?

  • Methodological Answer :

  • Store in airtight containers under nitrogen at −20°C. Use desiccants (silica gel) to minimize moisture uptake. For assays, prepare fresh solutions in anhydrous DMSO and confirm stability via HPLC (retention time: ~5.2 min, C18 column) .

Advanced Research Questions

Q. How can crystallographic software resolve discrepancies in structural data for this compound?

  • Methodological Answer :

  • SHELX Suite : Refine X-ray data with SHELXL for small-molecule resolution. Address twinning or disorder by adjusting HKLF5 parameters. Use ORTEP-3 (WinGX) to visualize thermal ellipsoids and validate bond angles (e.g., morpholine C-N-C: ~111°) .
  • Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring puckering in morpholine (amplitude < 0.5 Å, phase angle ~180° for chair-like conformers) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation in water/octanol to estimate logP (~1.8) using GROMACS. Analyze hydrogen bonding (e.g., NH2_2···Cl interactions) to explain solubility trends .
  • Docking Studies : Use AutoDock Vina to model binding to monoamine oxidase (MAO) targets. Prioritize protonated amine interactions with catalytic residues (e.g., FAD cofactor) .

Q. How can researchers troubleshoot low reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Salt Form Impact : Test freebase vs. dihydrochloride forms in dose-response assays (e.g., MAO inhibition). Adjust buffer pH (6.5–7.4) to mitigate aggregation .
  • Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., morpholine N-oxide) and validate stability under assay conditions .

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